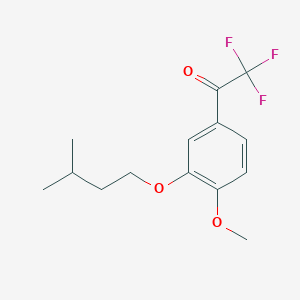

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structural properties and reactivity. It is a clear, pale liquid with a molecular weight of 290.28 g/mol. This compound is often utilized in advanced research and synthesis due to its exceptional versatility and selectivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methoxyacetophenone with iso-pentyl bromide in the presence of a base, followed by trifluoromethylation. The reaction conditions often include:

Base: Potassium carbonate or sodium hydride

Solvent: Dimethylformamide or tetrahydrofuran

Temperature: 50-80°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, ethers

科学的研究の応用

Medicinal Chemistry

The compound's structural characteristics make it a promising candidate in the development of pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug design. Research has shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that fluorinated ketones can significantly improve the potency of analgesic drugs by altering their interaction with biological targets. This suggests that 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone may have similar effects, warranting further investigation.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced biological activity and stability. The incorporation of fluorine can improve herbicidal and fungicidal properties.

Case Study:

Research published in Pest Management Science indicated that trifluoromethyl-substituted compounds showed increased efficacy against various pests compared to their non-fluorinated counterparts. This aligns with the potential use of this compound as a novel agrochemical agent.

Materials Science

The compound's unique chemical structure allows for its application in materials science, particularly in the synthesis of polymers and coatings. Its fluorinated nature can impart desirable properties such as water repellency and thermal stability.

Case Study:

A study in Macromolecules explored the use of fluorinated ketones in creating high-performance polymeric materials with superior thermal and mechanical properties. The findings suggest that this compound could be utilized in similar applications.

作用機序

The mechanism of action of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .

類似化合物との比較

Similar Compounds

- 4’-Methoxy-2,2,2-trifluoroacetophenone

- 4’-Methoxy-3’-pentoxy-2,2,2-trifluoroacetophenone

- 4’-Methoxy-3’-iso-butoxy-2,2,2-trifluoroacetophenone

Uniqueness

4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone stands out due to its unique combination of methoxy, iso-pentoxy, and trifluoromethyl groups. This combination imparts distinct reactivity and selectivity, making it a valuable compound for advanced research and industrial applications .

生物活性

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone, also known by its CAS number 1443313-57-2, is a synthetic compound with potential applications in medicinal chemistry. Its structure features a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence biological activity. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name: this compound

- Molecular Formula: C14H17F3O3

- Molecular Weight: 292.28 g/mol

- Density: 1.09 g/cm³ .

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antitumor agent. The compound's structural modifications enhance its efficacy against various cancer cell lines.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of derivatives similar to this compound. The modifications in the structure were aimed at improving biological activity against cancer cells. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the trifluoromethyl group contributes to increased lipophilicity and cellular uptake, leading to enhanced interaction with biological targets such as enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

Toxicological Profile

The compound is classified under GHS (Globally Harmonized System) as follows:

- Skin Irritation: Category 2

- Eye Irritation: Category 2A

- Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory System) .

Exposure can lead to symptoms such as skin inflammation characterized by itching and redness. Inhalation may cause respiratory irritation.

特性

IUPAC Name |

2,2,2-trifluoro-1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O3/c1-9(2)6-7-20-12-8-10(4-5-11(12)19-3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMVUBSEYFFYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。